3-(tert-butylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers
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Overview
Description
3-(tert-butylsulfanyl)cyclohexan-1-ol, a mixture of diastereomers, is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butylsulfanyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, such as cyclohexanone, the compound undergoes functionalization to introduce the tert-butylsulfanyl group.
Introduction of the tert-Butylsulfanyl Group: This step can be achieved through nucleophilic substitution reactions where a tert-butylthiol is reacted with a cyclohexane derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(tert-butylsulfanyl)cyclohexan-1-ol may involve continuous flow processes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(tert-butylsulfanyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC, or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
3-(tert-butylsulfanyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-butylsulfanyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the tert-butylsulfanyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(tert-butylthio)cyclohexan-1-ol: Similar structure but with a different sulfur-containing group.
Cyclohexanol: Lacks the tert-butylsulfanyl group, making it less hydrophobic.
tert-Butylcyclohexane: Lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness
3-(tert-butylsulfanyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl and tert-butylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity.
Properties
CAS No. |
2408971-43-5 |
---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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